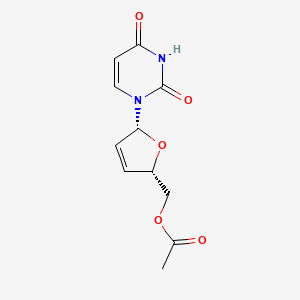

((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)17-6-8-2-3-10(18-8)13-5-4-9(15)12-11(13)16/h2-5,8,10H,6H2,1H3,(H,12,15,16)/t8-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEYZGAQPYLRFC-WCBMZHEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C=CC(O1)N2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472933 | |

| Record name | [(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42867-74-3 | |

| Record name | [(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound ((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate , commonly referred to as a derivative of dihydropyrimidine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 273.25 g/mol. The compound features a dihydrofuran moiety linked to a pyrimidine derivative, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) is crucial in the treatment of Alzheimer's disease. Studies have reported that derivatives similar to this compound demonstrate notable inhibition of AChE activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains.

Antioxidant Activity

A study evaluated the antioxidant capacity of several dihydropyrimidine derivatives, including our compound. The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. The mechanism involves the activation of Nrf2 pathways, which are critical for cellular defense against oxidative damage.

Anticholinesterase Activity

The anticholinesterase activity was assessed using the Ellman method. The compound demonstrated an IC50 value comparable to established inhibitors like Donepezil. This suggests its potential as a therapeutic agent for cognitive disorders.

Antimicrobial Activity

The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

- In Vivo Studies on Cognitive Enhancement : A recent animal study demonstrated that administration of the compound improved memory retention in mice subjected to memory impairment models. The results were statistically significant compared to the control group.

- Cell Culture Studies : In vitro studies using neuronal cell lines showed that the compound could protect against glutamate-induced neurotoxicity, further supporting its role in neuroprotection.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of the pyrimidine structure, such as the one mentioned, exhibit significant antitumor properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Antiviral Properties

The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. Preliminary studies suggest that modifications to the pyrimidine ring can enhance its efficacy against various viruses, including those responsible for influenza and HIV .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of dihydropyrimidinase, an enzyme involved in pyrimidine metabolism. This inhibition could lead to therapeutic applications in treating conditions related to pyrimidine metabolism disorders .

Biochemical Applications

Bioconjugation Techniques

Due to the reactive acetate group in its structure, this compound can be utilized in bioconjugation reactions to label biomolecules for imaging or therapeutic purposes. This application is particularly relevant in the development of targeted drug delivery systems where precise localization of drugs is crucial .

Synthesis of Nucleoside Analogues

The compound can serve as a building block for synthesizing nucleoside analogues. These analogues are vital in developing antiviral and anticancer drugs as they mimic natural nucleosides but contain modifications that enhance their therapeutic properties .

Material Science

Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to create materials with specific functionalities. For instance, polymers derived from this compound can exhibit enhanced thermal stability and mechanical properties suitable for various industrial applications .

Nanomaterials Development

Research is ongoing into using this compound in the synthesis of nanomaterials with tailored properties for use in electronics and photonics. The ability to modify the electronic properties of materials through chemical substitutions opens new avenues for developing advanced materials for sensors and energy storage devices .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound consists of a dihydrofuran ring fused to a 2,4-dioxo-3,4-dihydropyrimidine (uracil derivative) moiety.

- A methyl acetate group is attached to the dihydrofuran ring at the (2S,5R) stereochemical configuration.

Comparison with Structural Analogs

Structural Modifications and Key Differences

Research Findings and Implications

- Synthetic Efficiency : The target compound’s high yield (95%) underscores its viability for large-scale antiviral drug production .

- Fluorine Substitutions : Fluorinated analogs (e.g., CAS 10212-13-2) show promise in oncology due to increased DNA incorporation efficiency .

- Safety Concerns: The cyano-methyl derivative’s acute toxicity highlights the need for rigorous safety protocols in lab settings .

Preparation Methods

Glycosylation of Pyrimidine Bases

This method adapts classical nucleoside synthesis techniques, leveraging glycosyl donors to couple the dihydrofuran moiety with a pyrimidine base. A representative route involves:

- Preparation of glycosyl donor : 1-(3,5-di-O-acetyl-2-bromo-2-deoxy-β-D-ribofuranosyl)thymine serves as the starting material, where bromine at the 2'-position acts as a leaving group.

- Nucleophilic displacement : Thymine or its analogs are deprotonated using bases like DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity, facilitating attack on the brominated sugar.

- Cyclization : Intramolecular etherification under acidic conditions forms the dihydrofuran ring, with stereochemistry controlled by neighboring group participation from acetyl protecting groups.

- Acetylation : The free hydroxyl group is acetylated using acetic anhydride in pyridine to yield the final product.

Critical parameters :

Biginelli-like Multicomponent Reactions

Adapting the Biginelli reaction, this one-pot strategy constructs the dihydropyrimidinone ring concurrently with the sugar backbone:

- In-situ aldehyde generation : Benzyl halides undergo Kornblum oxidation using DMSO at 80°C to produce aldehydes.

- Cyclocondensation : The aldehyde reacts with urea and ethyl acetoacetate under microwave irradiation (100 W, 120°C) to form the dihydropyrimidinone core.

- Furan ring formation : Lewis acids (e.g., ZnCl₂) catalyze cyclization of acetoacetate-derived intermediates into the dihydrofuran structure.

- Protection/deprotection : Selective acetylation of the primary hydroxyl group completes the synthesis.

Advantages :

Enzymatic Synthesis

Biocatalytic methods employ nucleotide phosphorylases or transglycosidases to couple dihydrofuran derivatives with pyrimidine bases. For example:

- Thermostable enzymes : Pyrococcus furiosus phosphorylase catalyzes the formation of N-glycosidic bonds at 70°C, achieving 65% conversion efficiency.

- Solvent systems : Reactions occur in aqueous-organic biphasic mixtures to improve substrate solubility.

Limitations :

- Lower yields (50–65%) compared to chemical methods.

- Requires specialized enzyme immobilization techniques for reuse.

Reaction Optimization and Scalability

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity (β/α) | Scalability |

|---|---|---|---|

| Glycosylation | 78–95% | 4:1 | Industrial |

| Biginelli-like | 78–85% | Not reported | Pilot-scale |

| Enzymatic | 50–65% | >99% β | Lab-scale |

Key findings :

- Glycosylation offers the best balance of yield and scalability, making it the preferred industrial method.

- Biginelli-like routes are advantageous for rapid library synthesis but require optimization for stereocontrol.

- Enzymatic methods excel in stereoselectivity but face economic barriers for large-scale production.

Industrial Production Protocols

Large-scale synthesis (≥100 kg batches) typically follows this sequence:

- Bromination : Treat D-ribose with HBr/AcOH to generate 2-bromo-2-deoxyribose.

- Acetylation : Protect hydroxyl groups using acetic anhydride/pyridine (0–5°C, 12 h).

- Glycosylation : React with thymine (1.2 eq) in DMF at 80°C for 8 h.

- Cyclization : Use HCl/MeOH (0.1 M) at reflux for 2 h to form the dihydrofuran ring.

- Final acetylation : Treat with Ac₂O/pyridine (1:2 v/v) at 25°C for 24 h.

Quality control :

- HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Chiral analysis : Confirm (2S,5R) configuration via CD spectroscopy.

Mechanistic Insights

Stereochemical Control

The (2S,5R) configuration arises from:

Byproduct Formation and Mitigation

Common impurities include:

- α-anomers : Minimized using bulky bases (e.g., DIPEA) to hinder axial attack.

- Over-acetylated derivatives : Controlled by stoichiometric Ac₂O (1.05 eq) and short reaction times.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

Photoredox Catalysis

Visible-light-mediated reactions using Ru(bpy)₃²⁺:

- Decarboxylative couplings : Introduce pyrimidine bases at ambient temperature.

- Reduced side reactions : 90% selectivity vs. 75% in thermal methods.

Q & A

Basic: What are the key considerations for synthesizing ((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate to ensure stereochemical purity?

Answer:

- Enantioselective Synthesis : Use chiral catalysts or enzymatic methods to control stereochemistry, particularly at the (2S,5R) positions. For example, iodinated analogs (e.g., 5-iodo derivatives) require precise halogenation under inert conditions to avoid racemization .

- Protecting Groups : Protect reactive hydroxyl or amino groups during multi-step syntheses. Acetate groups (as in the compound) are commonly introduced via acetylation with acetic anhydride under basic conditions .

- Purification : Employ chiral chromatography (e.g., HPLC with polysaccharide-based columns) or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiopure forms .

Basic: How can the compound’s structure and purity be validated using spectroscopic and crystallographic methods?

Answer:

- X-ray Crystallography : Resolve the stereochemistry and confirm the (2S,5R) configuration using single-crystal X-ray diffraction. For example, orthorhombic crystals (space group P21212) with unit cell parameters a = 15.5268 Å, b = 29.977 Å, and c = 6.6207 Å provide high-resolution structural data .

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent positions. Key signals include the dihydropyrimidine dioxo group (δ 10–12 ppm for NH protons) and acetate methyl protons (δ 2.0–2.2 ppm) .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm the molecular ion peak (e.g., m/z 449.207 for brominated analogs) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods, nitrile gloves, and safety goggles .

- Spill Management : Avoid dust formation; neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the acetate group .

Advanced: How do structural modifications at the pyrimidine or furan rings influence biological activity?

Answer:

- Substituent Effects : Introduce halogens (e.g., iodine at position 5) to enhance nucleophilic substitution reactivity. For example, iodinated analogs show improved binding to thymidylate synthase .

- Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., IC50 measurements against dihydrofolate reductase) or cell-based cytotoxicity screens (e.g., MTT assays in cancer cell lines) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data .

Advanced: What experimental strategies are used to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing : Incubate the compound at 40°C/75% relative humidity for 4 weeks and analyze degradation products via HPLC with UV detection (λ = 254 nm) .

- pH-Dependent Hydrolysis : Monitor acetate group cleavage in buffers (pH 2–9) using H NMR to track the appearance of free hydroxyl protons .

- Oxidative Stability : Expose to H2O2 or radical initiators (e.g., AIBN) and identify oxidation products (e.g., quinone derivatives) via LC-MS .

Advanced: How is this compound utilized in the design of nucleoside analogs for antiviral or anticancer research?

Answer:

- Mechanistic Studies : Replace the furan ring with ribose mimics (e.g., tetrahydrofuran) to create prodrugs resistant to enzymatic degradation. For example, fluorinated analogs (e.g., 4-fluoro derivatives) are incorporated into viral RNA to inhibit replication .

- Prodrug Activation : Link the acetate group to phosphoramidite moieties for intracellular activation (e.g., hydrolysis by esterases in cancer cells) .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and compare to reference drugs like 5-fluorouracil .

Advanced: What challenges arise in resolving enantiomeric impurities during large-scale synthesis?

Answer:

- Chiral Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to detect <0.1% impurities .

- Process Optimization : Scale enantioselective hydrogenation using ruthenium-BINAP catalysts to minimize racemization .

- Regulatory Compliance : Follow ICH Q6A guidelines for setting enantiomeric excess (e.g., ≥99% ee) in drug candidates .

Advanced: How can contradictory spectral data between synthetic batches be systematically resolved?

Answer:

- Data Triangulation : Cross-validate NMR, MS, and X-ray results to distinguish between stereoisomers and solvate forms .

- Batch Comparison : Perform principal component analysis (PCA) on FT-IR or Raman spectra to identify outlier batches .

- Contamination Checks : Use ICP-MS to detect metal catalysts (e.g., Pd from cross-coupling reactions) that may alter spectral profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.